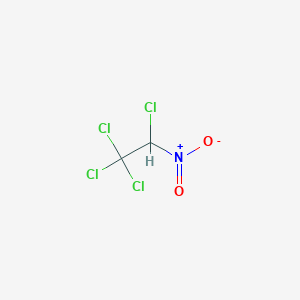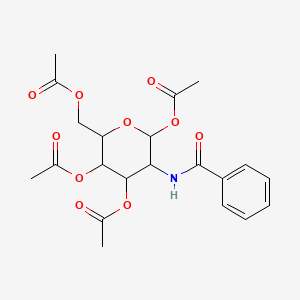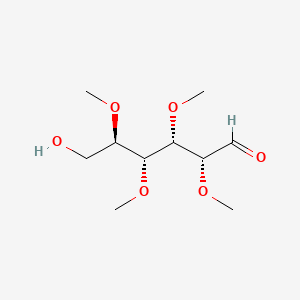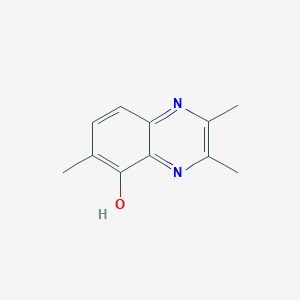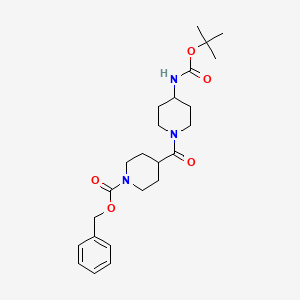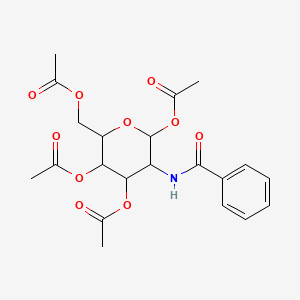
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and a benzoylamino group at the 2 position. It is commonly used in biochemical research and has applications in various fields, including medicinal chemistry and carbohydrate chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the acetylation of the hydroxyl groups at the 1, 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Reduction: The benzoylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
- Amino-substituted glucosamine derivatives .
Deacetylated glucosamine derivatives: .
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of complex carbohydrates and glycosides.
- Biology : Employed in the study of glycoproteins and glycolipids.
- Medicine : Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
- Industry : Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various bioactive molecules. It can also modulate signaling pathways by interacting with molecular targets such as glycosyltransferases and glycosidases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose .
- 2-Acetamido-2-deoxy-β-D-glucopyranose .
- N-Acetyl-D-glucosamine .
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
10385-49-6 |
|---|---|
Molekularformel |
C21H25NO10 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
(3,4,6-triacetyloxy-5-benzamidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C21H25NO10/c1-11(23)28-10-16-18(29-12(2)24)19(30-13(3)25)17(21(32-16)31-14(4)26)22-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,27) |
InChI-Schlüssel |
YCDLVTWRPTYDJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


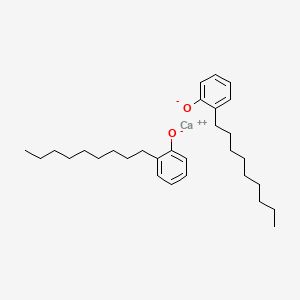
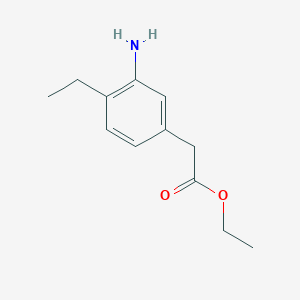
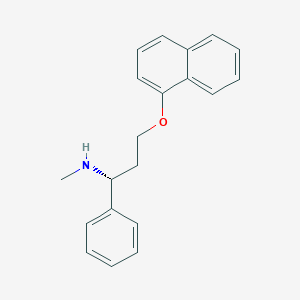




![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
